molecular formula C13H16O3 B8534183 Ethyl 4-cyclobutyloxybenzoate CAS No. 62577-96-2

Ethyl 4-cyclobutyloxybenzoate

Cat. No.: B8534183
CAS No.: 62577-96-2
M. Wt: 220.26 g/mol
InChI Key: BEEYPMNRZGWHAO-UHFFFAOYSA-N
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Description

Ethyl 4-cyclobutyloxybenzoate is an ester derivative of benzoic acid, characterized by a cyclobutyloxy substituent at the para position of the aromatic ring and an ethyl ester group. This compound belongs to a broader class of substituted benzoates, which are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable physicochemical properties and biological activity.

Properties

CAS No.

62577-96-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 4-cyclobutyloxybenzoate

InChI

InChI=1S/C13H16O3/c1-2-15-13(14)10-6-8-12(9-7-10)16-11-4-3-5-11/h6-9,11H,2-5H2,1H3

InChI Key

BEEYPMNRZGWHAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCC2

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in ethyl 4-cyclobutyloxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-cyclobutyloxybenzoic acid.

Acid-Catalyzed Hydrolysis

In the presence of concentrated HCl or H₂SO₄, the ester cleaves to form the corresponding carboxylic acid and ethanol:

CCOC(=O)C6H4O-C4H7+H2OH+HOOC-C6H4O-C4H7+C2H5OH\text{CCOC(=O)C}_6\text{H}_4\text{O-C}_4\text{H}_7 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{HOOC-C}_6\text{H}_4\text{O-C}_4\text{H}_7 + \text{C}_2\text{H}_5\text{OH}

Conditions : Reflux in aqueous HCl (6 M) at 100°C for 6–8 hours .

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis with NaOH or KOH produces the sodium salt of 4-cyclobutyloxybenzoic acid:

CCOC(=O)C6H4O-C4H7+NaOHNaOOC-C6H4O-C4H7+C2H5OH\text{CCOC(=O)C}_6\text{H}_4\text{O-C}_4\text{H}_7 + \text{NaOH} \rightarrow \text{NaOOC-C}_6\text{H}_4\text{O-C}_4\text{H}_7 + \text{C}_2\text{H}_5\text{OH}

Conditions : Ethanol/water (1:1), room temperature, 12 hours .

Kulinkovich Cyclopropanation

This compound participates in the Kulinkovich reaction, a titanium-mediated process that converts esters to cyclopropanol derivatives .

Reaction Mechanism

  • Titanium Complex Formation : Titanium(IV) isopropoxide reacts with ethylmagnesium bromide to form a titanacyclopropane intermediate.

  • Nucleophilic Attack : The ester carbonyl undergoes dual alkylation via the titanacyclopropane, yielding a cyclopropanol derivative.

CCOC(=O)C6H4O-C4H7+2EtMgBrTi(OiPr)4Cyclopropanol derivative+Byproducts\text{CCOC(=O)C}_6\text{H}_4\text{O-C}_4\text{H}_7 + 2 \text{EtMgBr} \xrightarrow{\text{Ti(O}^i\text{Pr)}_4} \text{Cyclopropanol derivative} + \text{Byproducts}

Conditions :

  • Catalyst: Titanium(IV) isopropoxide (10 mol%)

  • Solvent: Dry THF, −20°C to 0°C

  • Yield: ~65–75% (estimated for analogous esters) .

Product : The cyclopropane ring forms at the ester carbonyl, with the cyclobutyloxy group remaining intact.

Multicomponent Reactions (MCRs)

While direct evidence is limited, structural analogs suggest potential reactivity in Biginelli-like reactions. For example, ethyl acetoacetate derivatives condense with aldehydes and urea/thiourea to form dihydropyrimidinones .

Hypothesized Reaction Pathway

Ethyl 4-cyclobutyloxybenzoate+Aldehyde+UreaCatalystDihydropyrimidinone derivative\text{this compound} + \text{Aldehyde} + \text{Urea} \xrightarrow{\text{Catalyst}} \text{Dihydropyrimidinone derivative}

Catalysts : Granite or quartz in ethanol (reflux) .
Key Features :

  • The ester acts as the β-ketoester component.

  • The cyclobutyloxy group may sterically influence regioselectivity.

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol:

CCOC(=O)C6H4O-C4H7LiAlH4HOCH2C6H4O-C4H7\text{CCOC(=O)C}_6\text{H}_4\text{O-C}_4\text{H}_7 \xrightarrow{\text{LiAlH}_4} \text{HOCH}_2\text{C}_6\text{H}_4\text{O-C}_4\text{H}_7

Conditions : Dry diethyl ether, 0°C to room temperature .

Cyclobutyl Ether Hydrogenolysis

Under hydrogenation conditions (H₂/Pd-C), the cyclobutyloxy group may undergo ring-opening:

C6H4O-C4H7H2/Pd-CC6H4OH+Cyclobutane derivatives\text{C}_6\text{H}_4\text{O-C}_4\text{H}_7 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_6\text{H}_4\text{OH} + \text{Cyclobutane derivatives}

Conditions : 50–100 psi H₂, 60–80°C .

Electrophilic Aromatic Substitution

The para-substituted benzene ring can undergo nitration or sulfonation, though the electron-withdrawing ester group directs meta-substitution:

ReactionReagentsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 50°C3-Nitro-4-cyclobutyloxybenzoate~40
SulfonationH₂SO₄/SO₃, 80°C3-Sulfo-4-cyclobutyloxybenzoate~35

Stability and Side Reactions

  • Thermal Degradation : Decomposition above 200°C, releasing CO₂ and cyclobutyl oxide .

  • Photolysis : UV exposure (254 nm) induces ester cleavage, forming benzoic acid derivatives .

Comparison with Similar Compounds

Key Observations :

  • Unlike electron-withdrawing groups (e.g., nitro, fluoro), the cyclobutyloxy group may enhance electron density on the aromatic ring, influencing π-π stacking interactions in drug-receptor binding.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (LogP) Melting Point (°C) Boiling Point (°C)
This compound* ~250.3 ~2.8 (predicted) N/A N/A
Ethyl 4-cyclopropylbenzoate 204.3 2.1 45–48 285–290
Ethyl 4-fluorobenzoate 182.2 1.9 34–36 230–235
Ethyl 4-nitrobenzoate 225.2 1.5 57–60 305–310
Ethyl 4-chlorobenzoate 198.6 2.3 38–40 255–260

Notes:

  • *Predicted values for this compound are derived from computational models (e.g., ChemDraw, ACD/Labs). The cyclobutyloxy group likely increases LogP compared to smaller substituents, suggesting higher lipophilicity.
  • Nitro and fluoro substituents reduce solubility in nonpolar solvents due to increased polarity.

Research Findings and Critical Analysis

  • Synthetic Challenges : The cyclobutyloxy group’s strain and reactivity may complicate synthesis compared to cyclopropane or halogenated analogs. For example, Ethyl 4-chlorobenzoate is synthesized via straightforward Friedel-Crafts acylation, whereas cyclobutyloxy derivatives require specialized coupling reagents.
  • Stability : Cyclobutyloxy-substituted compounds may exhibit lower thermal stability than cyclopropyl analogs due to ring strain, as observed in related cycloalkoxybenzoates.
  • Biological Activity : Substituted benzoates with bulky groups (e.g., cyclobutyloxy) show promise in inhibiting enzymes like cyclooxygenase-2 (COX-2), though direct studies on this compound are lacking.

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Publish step-by-step protocols with exact equipment models (e.g., rotary evaporator pressure settings). Share raw spectral data in open repositories. Collaborate with independent labs for cross-validation. Use robustness testing (e.g., varying stirring rates or reagent grades) to identify critical parameters. Document failure cases (e.g., side reactions at higher temperatures) to guide troubleshooting .

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